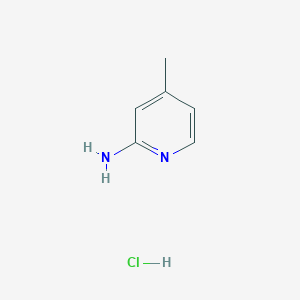

4-Methyl-2-pyridinamine hydrochloride

Description

Historical Trajectories of 2-Aminopyridine (B139424) Derivatives Research

The study of 2-aminopyridine and its derivatives is a field with deep historical roots in organic chemistry. Pyridine (B92270) itself was first isolated in the 19th century, but the development of synthetic routes to its derivatives, such as the aminopyridines, truly unlocked their research potential. nih.gov One of the classic methods for synthesizing 2-aminopyridines is the Chichibabin reaction, first reported in the early 20th century, which involves the direct amination of pyridine. acs.orgresearchgate.net This reaction was a landmark achievement, providing accessible pathways to these valuable compounds.

Early research into 2-aminopyridine derivatives quickly revealed their broad spectrum of biological activities. researchgate.net This led to their investigation as potential therapeutic agents. Over the decades, the 2-aminopyridine scaffold has been identified as a key pharmacophore—a structural feature responsible for a drug's biological activity—in numerous compounds. researchgate.net Consequently, molecules incorporating this structure have been developed for a wide range of medicinal applications, including antibacterial, anti-inflammatory, antiviral, and anticancer agents. researchgate.netnih.govresearchgate.net The ability of the 2-aminopyridine moiety to interact with various biological targets, such as enzymes and receptors, is due to its unique electronic and structural properties, including its capacity to act as a hydrogen bond donor and acceptor. rsc.org This versatility has cemented the role of 2-aminopyridine derivatives as a cornerstone in heterocyclic and medicinal chemistry research. acs.org

Significance of 4-Methyl-2-pyridinamine as a Core Pyridine Scaffold for Chemical Research

4-Methyl-2-pyridinamine, the parent compound of the hydrochloride salt, serves as a crucial building block, or scaffold, in modern chemical synthesis. nih.gov Its structure is particularly valuable because the methyl group at the 4-position and the amino group at the 2-position provide distinct points for chemical modification, allowing chemists to systematically alter the molecule's properties. The pyridine ring itself is an important heterocyclic scaffold found in a vast number of pharmaceuticals and agrochemicals. nih.govagropages.com

In medicinal chemistry, 4-methyl-2-pyridinamine is used as an intermediate in the synthesis of targeted therapeutic agents. chemicalbook.com For instance, it has been integral to the development of potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory conditions. chemicalbook.comnih.gov Researchers have synthesized series of 2-amino-4-methylpyridine (B118599) analogues with different substituents at the 6-position to explore their inhibitory potential. nih.gov The hydrochloride salt form enhances the compound's solubility and stability, making it easier to handle and use in various synthetic procedures. evitachem.com

The compound's utility extends beyond pharmaceuticals. In coordination chemistry, 4-methyl-2-pyridinamine and its derivatives act as ligands, binding to metal ions to form complex structures with potential applications in catalysis and materials science. chemicalbook.com The nitrogen atoms in both the pyridine ring and the amino group can coordinate with metals, making it a versatile chelating agent. researchgate.net

Below is a table detailing the key chemical properties of 4-Methyl-2-pyridinamine.

| Property | Value |

| IUPAC Name | 4-methylpyridin-2-amine |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| CAS Number | 695-34-1 |

| Melting Point | 97°C to 101°C |

| Boiling Point | 231°C |

| Solubility | Soluble in water, chloroform, and ethyl acetate (B1210297). fishersci.com |

Table 1: Physicochemical Properties of 4-Methyl-2-pyridinamine.

Current Research Impetus and Future Directions for the Chemical Compound

The research impetus for 4-Methyl-2-pyridinamine hydrochloride and its derivatives remains strong, driven by the continuous search for novel molecules with specific biological or material properties. A significant area of current investigation is the development of dual-target inhibitors for cancer therapy. For example, recent studies have focused on creating compounds that can simultaneously inhibit both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), a strategy that may overcome drug resistance. nih.gov The 2-aminopyridine scaffold is a key component in the design of these novel dual inhibitors. nih.gov

Another promising direction is in the field of medical imaging. Derivatives of 2-amino-4-methylpyridine have been synthesized and evaluated as potential tracers for Positron Emission Tomography (PET). nih.gov Specifically, fluorinated analogues have been developed to image iNOS expression in vivo, which could provide valuable diagnostic information for inflammatory diseases. nih.gov

Future research is likely to expand into new therapeutic areas. The adaptability of the 2-aminopyridine scaffold makes it an attractive starting point for designing inhibitors for a wide range of enzymes and for modulating protein-protein interactions. rsc.org Furthermore, with the rise of green chemistry, new and more efficient, solvent-free, and catalyst-free methods for synthesizing 2-aminopyridine derivatives are being developed, which will facilitate their broader application. nih.govmdpi.comnih.gov The development of derivatives for the agrochemical sector, leveraging the known biological activity of pyridine-containing compounds, also represents a significant avenue for future exploration. agropages.com

The table below summarizes selected research applications of 4-Methyl-2-pyridinamine derivatives.

| Derivative Class | Research Application | Key Findings |

| 6-Substituted Analogues | iNOS Inhibition for PET Imaging | Identified potent iNOS inhibitors suitable for radiolabeling and in vivo imaging of inflammation. nih.gov |

| Complex Heterocycles | Dual CDK/HDAC Inhibition | Discovered novel dual inhibitors with potent anticancer activity in preclinical models. nih.gov |

| General 2-Aminopyridines | Antibacterial Agents | Developed new synthesis methods for 2-aminopyridine derivatives showing high activity against Gram-positive bacteria. nih.gov |

Table 2: Research Applications of 4-Methyl-2-pyridinamine and Related Derivatives.

Structure

3D Structure of Parent

Properties

CAS No. |

32654-41-4 |

|---|---|

Molecular Formula |

C6H9ClN2 |

Molecular Weight |

144.60 g/mol |

IUPAC Name |

4-methylpyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C6H8N2.ClH/c1-5-2-3-8-6(7)4-5;/h2-4H,1H3,(H2,7,8);1H |

InChI Key |

CTWDMIGFHQSQJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 Pyridinamine Hydrochloride

Synthetic Routes to 4-Methyl-2-pyridinamine and its Hydrochloride Salt

The synthesis of 4-Methyl-2-pyridinamine and its subsequent conversion to the hydrochloride salt can be achieved through various methodologies, ranging from multi-step conventional methods to more advanced catalytic processes.

The preparation of the free base, 4-Methyl-2-pyridinamine (also known as 2-amino-4-picoline), can be approached through several distinct synthetic strategies.

One conventional, multi-step synthesis begins with ethyl 2-(4-methylfuran) formate (B1220265). google.com This process involves a series of transformations:

Ring Expansion: The furan (B31954) ring is expanded by reacting ethyl 2-(4-methylfuran) formate with formamide (B127407) and ammonia (B1221849) gas in dimethylformamide (DMF) under reflux conditions. This step yields 2-amino-3-hydroxy-4-methylpyridine. google.com

Hydroxyl Chlorination: The hydroxyl group is then replaced with a chlorine atom to form 2-amino-3-chloro-4-methylpyridine. google.com

Dechlorination: The final step to obtain the base compound involves a dechlorination reaction. 2-amino-3-chloro-4-methylpyridine is treated with benzoic acid and copper powder at 150 °C to yield the crude 2-amino-4-methylpyridine (B118599). google.com

An alternative approach involves the use of a protecting group strategy, which is often employed in the synthesis of more complex derivatives. In this method, the amino group of a pyridine (B92270) precursor is protected, typically as a 2,5-dimethylpyrrole derivative. The desired chemical modifications are made to other parts of the molecule, and the final step is the removal of the protecting group. The deprotection is commonly achieved by refluxing the protected compound with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in a mixture of ethanol (B145695) and water, yielding the 2-amino-4-methylpyridine scaffold. nih.gov

More advanced methods for synthesizing methylpyridines involve gas-phase catalytic reactions. One such process utilizes the reaction of acetylene (B1199291) with ammonia over a heterogeneous catalyst at high temperatures (360-420°C). semanticscholar.org This method can produce a mixture of methylpyridine isomers, including 2-methylpyridine (B31789) and 4-methylpyridine (B42270), and the product distribution is highly dependent on the catalyst composition and reaction conditions. semanticscholar.org Another advanced technique is the α-methylation of pyridine derivatives using a continuous flow system packed with a catalyst like Raney® nickel at high temperatures, which offers a greener and more efficient alternative to traditional batch processes. nih.gov

The conversion of the basic 4-Methyl-2-pyridinamine into its stable hydrochloride salt is a straightforward acid-base reaction. Two common laboratory procedures are employed for this purpose.

The first method involves dissolving the crude 4-Methyl-2-pyridinamine base in a dilute aqueous solution of hydrochloric acid. google.com This process protonates the basic nitrogen atoms of the pyridine ring and the amino group, forming the water-soluble hydrochloride salt. Subsequent purification steps, such as extraction with an organic solvent to remove non-basic impurities, followed by basification to precipitate the pure free base, which can then be isolated and re-salted if necessary, are often performed. google.com

A second method is suitable for situations where the free base has been isolated in a non-aqueous, volatile solvent like diethyl ether. In this process, anhydrous hydrogen chloride gas is bubbled directly through the ether solution. This causes the immediate precipitation of 4-Methyl-2-pyridinamine hydrochloride as a solid, which can then be collected by filtration.

The efficiency, yield, and selectivity of the synthesis of 4-Methyl-2-pyridinamine are critically dependent on the optimization of various reaction parameters.

Temperature and pressure are crucial factors in the synthetic pathways leading to 4-Methyl-2-pyridinamine.

In the dechlorination step of the conventional synthesis using 2-amino-3-chloro-4-methylpyridine, the reaction is conducted at an elevated temperature of 150 °C, which is necessary to drive the copper-catalyzed reaction to completion. google.com

Deprotection reactions using hydroxylamine hydrochloride are typically carried out at the reflux temperature of the ethanol/water solvent mixture, ensuring a sufficient reaction rate. nih.gov

Gas-phase catalytic synthesis of methylpyridines is highly temperature-sensitive. For instance, using a CdO-Cr₂O₃-kaolin catalyst, the yield of 2-methylpyridine and 4-methylpyridine increases as the temperature is raised from 340°C to 420°C. semanticscholar.org However, temperatures above 420°C can lead to catalyst deactivation and the formation of undesired byproducts. semanticscholar.org

Some related pyridine syntheses are performed in a pressure reactor or autoclave. For example, the conversion of 2-chloro-5-methyl-4-pyridinamine to 4-amino-5-methyl-2(1H)-pyridone is conducted at temperatures between 160°C and 200°C in an autoclave to reach the necessary reaction conditions in the methanol (B129727) solvent. google.com Similarly, the synthesis of certain aminopyridines from diaminobenzenes can be carried out under high pressure, ranging from 30 to 190 bar. google.com

Table 1: Effect of Temperature on Methylpyridine Yield

| Catalyst | Temperature (°C) | 2-Methylpyridine Yield (%) | 4-Methylpyridine Yield (%) | Total Yield (%) |

|---|---|---|---|---|

| CCK-13 (CdO-Cr₂O₃-Kaolin) | 340 | 35.7 | 15.4 | 51.1 |

| CCK-13 (CdO-Cr₂O₃-Kaolin) | 420 | 45.4 | 24.8 | 70.2 |

The choice of solvents and reagents is fundamental to directing the reaction toward the desired product with high yield and purity.

Solvents: In the multi-step synthesis from ethyl 2-(4-methylfuran) formate, Dimethylformamide (DMF) serves as a high-boiling polar aprotic solvent for the ring-expansion reaction. google.com Solvents like ethyl acetate (B1210297) , diethyl ether , and dichloromethane are used for extraction and purification, separating the product from the reaction mixture based on solubility differences. google.comnih.gov In deprotection reactions, a mixture of ethanol and water is used as the solvent to dissolve both the protected pyridine and the hydroxylamine hydrochloride reagent. nih.gov

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl) is the key reagent for removing the 2,5-dimethylpyrrole protecting group. nih.gov In the dechlorination step, benzoic acid and copper powder are essential; copper acts as the catalyst. google.com In syntheses involving lithiation, strong bases like n-butyllithium (n-BuLi) are used to deprotonate the pyridine ring, creating a reactive intermediate for further functionalization. nih.govSodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) are common bases used for pH adjustment during workup procedures to neutralize acidic solutions and precipitate the free amine product. google.comnih.gov

Table 2: Reagents in 4-Methyl-2-pyridinamine Synthesis

| Reagent | Function | Synthetic Step |

|---|---|---|

| Ammonia Gas (NH₃) | Nitrogen source | Ring Expansion |

| Copper Powder (Cu) | Catalyst | Dechlorination |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Deprotecting agent | Removal of 2,5-dimethylpyrrole group |

| n-Butyllithium (n-BuLi) | Strong base for lithiation | Functionalization of protected pyridine |

| Hydrochloric Acid (HCl) | Acid for salt formation | Hydrochloride salt preparation |

| Sodium Carbonate (Na₂CO₃) | Base for pH adjustment | Workup/Purification |

Optimization of Reaction Conditions and Catalyst Selection

Derivatization and Functionalization of the 4-Methyl-2-pyridinamine Scaffold

The 4-Methyl-2-pyridinamine structure serves as a valuable scaffold for the synthesis of more complex molecules, particularly in medicinal chemistry. Its derivatization allows for the exploration of structure-activity relationships by introducing various functional groups at different positions on the pyridine ring.

A notable application is the synthesis of a series of potent inhibitors for inducible nitric oxide synthase (iNOS). nih.gov Starting with a protected form of 4-Methyl-2-pyridinamine, such as 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine, the 6-position of the pyridine ring can be selectively functionalized. This is often achieved by first lithiating the 6-position with n-BuLi at low temperatures (-20 °C to -10 °C) in a solvent like diethyl ether. nih.gov The resulting lithiated intermediate is a powerful nucleophile that can react with various electrophiles to introduce a wide range of substituents.

For example, reaction with aldehydes or ketones introduces hydroxyalkyl groups. These can be further modified, such as by converting the hydroxyl group to a fluorine atom to create potential PET radiotracers. nih.gov The synthesis of analogues with different alkyl chains at the 6-position, such as 6-(2-fluoropropyl), 6-(3-fluoropropyl), and 6-(4-fluorobutyl) groups, has been successfully demonstrated. nih.gov After the desired substituent is installed, the amino group is deprotected using hydroxylamine hydrochloride to yield the final, functionalized 4-Methyl-2-pyridinamine derivatives. nih.gov This modular approach allows for the systematic synthesis of a library of compounds for biological evaluation.

Alkylation, Acylation, and Condensation Reactions

The reactivity of the 4-methyl-2-pyridinamine scaffold allows for a variety of chemical modifications, including alkylation, acylation, and condensation reactions. These transformations primarily target the exocyclic amino group, which serves as a versatile nucleophile.

Alkylation: The amino group of 4-methyl-2-pyridinamine can be alkylated through several methods. Reductive amination, a one-pot reaction, is an effective method for synthesizing N-alkylated derivatives by reacting the amine with a carbonyl compound like an aldehyde or ketone in the presence of a reducing agent. evitachem.com Another common approach is nucleophilic substitution, where alkyl halides react with the amine to form secondary or tertiary amines. nih.gov For instance, the O-alkylation of related pyridine derivatives has been achieved using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.gov The regioselectivity of alkylation can be a key consideration, especially in more complex systems like imidazo[4,5-b]pyridines, where N-1 versus N-3 alkylation is influenced by steric factors and the nature of the alkylating agent. researchgate.net Mechanochemical methods using activated magnesium metal have also been developed for the C-4 regioselective alkylation of pyridines with alkyl halides, offering a sustainable alternative to traditional methods. organic-chemistry.org

Acylation: The amino group of 4-methyl-2-pyridinamine readily undergoes acylation to form the corresponding amide. A standard laboratory procedure involves reacting the amine with an acylating agent such as acetic anhydride (B1165640), often in a pyridine solvent. nih.gov This reaction results in the formation of N-(4-methylpyridin-2-yl)acetamide. nih.gov Acyl groups like acetyl are valuable as protecting groups in multi-step syntheses because they are stable under acidic and oxidative conditions but can be cleaved under basic conditions. nih.gov

Condensation Reactions: Condensation of 4-methylpyridin-2-amine with aldehydes or ketones yields Schiff bases (imines). For example, the reaction with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid produces (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. mdpi.com These imine-forming reactions are fundamental in building more complex molecular architectures. Studies on similar aminotriazoles reacting with pyridinecarboxaldehydes have shown that the stability of the resulting products can vary, with some forming stable hemiaminals while others exclusively form the Schiff base. mdpi.com

Table 1: Examples of Alkylation, Acylation, and Condensation Reactions This table is generated based on data from the text. It is for illustrative purposes and may not be exhaustive.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| O-Alkylation | 7, MeI, NaH, THF | 6-(2-methoxypropyl)-4-methylpyridine derivative | nih.gov |

| Acylation | Acetic Anhydride, Pyridine | N-(4-methylpyridin-2-yl)acetamide | nih.govnih.gov |

| Condensation | 3-bromothiophene-2-carbaldehyde, Glacial Acetic Acid | Schiff Base (Imine) | mdpi.com |

Nucleophilic Substitution Reactions and Coupling Reactions

The pyridine ring of this compound is susceptible to nucleophilic substitution, and the molecule as a whole is an excellent substrate for various metal-catalyzed coupling reactions.

Nucleophilic Substitution Reactions: Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring, typically requiring an activating group and a good leaving group. The electron-withdrawing nature of the ring nitrogen facilitates these reactions by stabilizing the negatively charged Meisenheimer complex intermediate. Studies on N-methylpyridinium ions show a leaving group reactivity order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I when reacted with piperidine (B6355638) in methanol, which differs from the typical "element effect" observed in many SNAr reactions. nih.govresearchgate.net This is attributed to a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov The introduction of functional groups onto the pyridine scaffold can be achieved via nucleophilic substitution involving halogenated pyridine derivatives. evitachem.com For example, the radiosynthesis of [¹⁸F]9, a 2-amino-4-methylpyridine analogue, was accomplished via nucleophilic substitution of a mesylate precursor with [¹⁸F]fluoride. nih.gov

Coupling Reactions: Transition-metal catalysis is widely used to construct carbon-carbon and carbon-heteroatom bonds using the 4-methyl-2-pyridinamine framework. Palladium-catalyzed reactions are particularly prominent. The Suzuki coupling, which pairs organoboron compounds with halides, has been attempted with derivatives of 4-methylpyridin-2-amine, although side reactions like hydrolysis can occur. mdpi.com A variety of Pd(II)-catalyzed annulation reactions of N-aryl-2-aminopyridines with internal alkynes have been developed to synthesize N-(2-pyridyl)indole frameworks. rsc.org Furthermore, rhodium(III) catalysts have been employed for C-H activation and cascade annulation reactions between N-aryl-2-aminopyridines and partners like propargylic alcohols to assemble indole (B1671886) derivatives. rsc.org Dehydrogenative coupling of 4-substituted pyridines mediated by zirconium(II) synthons has also been explored, demonstrating that the reaction's success is highly dependent on the substitution pattern of the pyridine ring. nih.gov

Table 2: Selected Coupling Reactions Involving 2-Aminopyridine (B139424) Scaffolds This table is generated based on data from the text. It is for illustrative purposes and may not be exhaustive.

| Reaction Type | Catalyst System | Coupling Partners | Product Class | Reference |

|---|---|---|---|---|

| Annulation | Pd(MeCN)₂Cl₂ / CuCl₂ | N-aryl-2-aminopyridines, Internal Alkynes | N-(2-pyridyl)indoles | rsc.org |

| Cascade Annulation | Rh(III) / Cu(II) | N-aryl-2-aminopyridines, Propargylic Alcohols | Indole Derivatives | rsc.org |

| Dehydrogenative Coupling | Zirconium(II) synthon | 4-Picoline | Dimethylated Bipyridine | nih.gov |

Synthesis of Complex Heterocyclic Molecules Utilizing the Scaffold

This compound is a valuable building block for the synthesis of more complex, often biologically active, fused heterocyclic systems. Its structure provides a foundation for constructing bicyclic and tricyclic molecules.

A prominent example is the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are also known as 7-deazapurines. google.commdpi.com These compounds are of significant interest in medicinal chemistry. The synthesis can involve intermediates derived from pyridinium (B92312) salts, which undergo reduction and further cyclization steps to form the fused heterocyclic system. google.com For instance, the synthesis of 3-{(3R, 4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidin-1-yl}-3-oxopropionitrile utilizes an intermediate derived from a 4-methyl-pyridinium salt. google.com Carbonyl-amine condensation reactions mediated by trifluoromethanesulfonic anhydride (Tf₂O) and 2-methoxypyridine (B126380) provide a mild pathway to form pyrrolo[2,3-d]pyrimidine-imines from the corresponding ketones and amines. mdpi.com

The scaffold is also used to create other fused systems like pyrrolo[3,4-c]pyridines and imidazo[4,5-b]pyridines. nih.govresearchgate.net The synthesis of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives has been accomplished, with further modifications at the nitrogen of the pyrrole (B145914) ring leading to compounds with potential antitumor activity. nih.gov The synthesis of imidazo[4,5-b]pyridines can be achieved through the condensation of 2,3-diaminopyridine (B105623) derivatives with various reagents, followed by cyclization. researchgate.netresearchgate.net

Table 3: Examples of Complex Heterocycles Synthesized from Pyridine Scaffolds This table is generated based on data from the text. It is for illustrative purposes and may not be exhaustive.

| Target Heterocycle | Key Intermediate/Reaction | Application/Significance | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | (1-benzyl-4-methyl-piperidine-3-yl)-methylamine | Intermediates for complex pharmaceutical compounds | google.com |

| Pyrrolo[2,3-d]pyrimidine-imines | Tf₂O-mediated carbonyl-amine condensation | Antitumor activity | mdpi.com |

| Pyrrolo[3,4-c]pyridine-1,3-diones | Modification of 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione | Antitumor activity | nih.gov |

| Imidazo[4,5-b]pyridines | Cyclization of 2,3-diaminopyridine derivatives | Core structure in various bioactive molecules | researchgate.netresearchgate.net |

Preparation of Chiral Analogues and Stereoselective Syntheses

The development of chiral analogues and stereoselective synthetic routes is crucial for producing enantiomerically pure compounds, particularly for applications in medicinal chemistry and catalysis.

Asymmetric hydrogenation is a powerful technique for creating chiral centers. For example, the asymmetric hydrogenation of a 1-benzyl-3-methoxycarbonylamino-4-methyl-pyridinium bromide intermediate has been used to prepare an enantiomerically enriched cis-(1-benzyl-4-methyl-piperidin-3-yl)-methylamine, a key precursor for complex pyrrolo[2,3-d]pyrimidine compounds. google.com Similarly, chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds have been obtained in high yields and with excellent enantioselectivities via ruthenium-catalyzed asymmetric hydrogenation of the corresponding quinolines. rsc.org These chiral scaffolds were then used to synthesize a library of tunable chiral pyridine-aminophosphine ligands for use in asymmetric catalysis. rsc.org

The synthesis of chiral catalysts is another important application. Chiral thioureas, which are valuable organocatalysts, can be prepared from chiral amines reacting with isothiocyanates or dithiocarbamates. mdpi.com This demonstrates a pathway where a chiral amine derived from the 4-methyl-2-pyridinamine scaffold could be converted into a chiral catalyst. The synthesis of C2-symmetric chiral analogues of 4-(pyrrolidino)pyridine (PPY), which are effective chiral nucleophilic catalysts, has also been reported, highlighting the importance of stereochemistry in designing catalysts. researchgate.net While many syntheses involving 4-methyl-2-pyridinamine analogues result in racemic mixtures, the existence of methods for chiral resolution and stereoselective synthesis underscores the importance of chirality in this area of chemistry. nih.gov

Investigations into Side Reactions and By-product Formation

Analysis of Cyclization Pathways (e.g., Pyrrolopyridine Formation)

While cyclization reactions are often the desired pathway for synthesizing fused heterocycles like pyrrolopyrimidines, they can also occur as unintended side reactions. mdpi.com The formation of such by-products depends heavily on reaction conditions and the reactivity of the intermediates. The synthesis of pyrrolo[2,3-d]pyrimidines, for example, relies on a carefully controlled sequence of reactions to ensure the correct ring closure. google.com Deviations from the optimized pathway could potentially lead to the formation of isomeric structures or other undesired cyclic products. The study of intentional cyclizations, such as the Tf₂O/2-methoxypyridine-mediated condensation to form pyrrolo[2,3-d]pyrimidine-imines, provides insight into the mechanisms that govern these ring-forming events. mdpi.com Understanding these pathways is critical for minimizing the formation of by-products like pyrrolopyridines in reactions where they are not the intended product. nih.gov

Studies on Dehydrogenation and Unintended Reductions

Unintended oxidation (dehydrogenation) and reduction events can occur during the synthesis and transformation of 4-methyl-2-pyridinamine derivatives.

Dehydrogenation: Dehydrogenative coupling is a known reaction pathway for pyridines, particularly when mediated by transition metals. A study using a zirconium(II) synthon to mediate the coupling of 4-picoline (4-methylpyridine) resulted in the formation of the expected dimethylated bipyridine, a reaction that involves a formal dehydrogenative C-C bond formation. nih.gov However, the same study found that for other substituted pyridines, the reaction was unselective or led to other products, highlighting that such dehydrogenative pathways can be "dead ends" or sources of by-products if not properly controlled. nih.gov

Unintended Reductions: While reductions like catalytic hydrogenation are often performed intentionally to saturate rings or reduce functional groups, similar conditions can lead to unintended side reactions. google.com The synthesis of pyridine derivatives often involves multiple steps, including reductions, which must be selective to avoid over-reduction of the pyridine ring or other functional groups. For instance, the synthesis of 2-chloro-5-methyl-4-pyridinamine involves the hydrogenation of a nitro-N-oxide precursor using a platinum catalyst. google.com In such reactions, careful control of the catalyst, hydrogen pressure, and temperature is necessary to prevent the reduction of the chloro group or the pyridine ring itself.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analysis of 4-Methyl-2-pyridinamine Hydrochloride and its Derivatives

Spectroscopic analysis is fundamental to elucidating the molecular framework of this compound. Each technique offers unique insights into the compound's connectivity, functional groups, and electronic environment.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific NMR data for the hydrochloride salt is not detailed in the available literature, data for the parent compound, 4-Methyl-2-pyridinamine (the free base), provides a crucial baseline. chemicalbook.com

In the hydrochloride form, the protonation of the pyridine (B92270) ring nitrogen atom induces significant changes in the electronic environment. This results in a general downfield shift (deshielding) of the signals for the protons and carbons within the aromatic ring compared to the free base, due to the increased positive charge density on the newly formed 2-amino-4-methylpyridinium cation. The protons on the exocyclic amino group and the pyridinium (B92312) nitrogen would also exhibit characteristic signals, often broadened by quadrupole effects and solvent exchange.

¹H NMR Data for 4-Methyl-2-pyridinamine (Free Base) in CDCl₃ chemicalbook.com

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-6 | 7.916 | d | - |

| H-5 | 6.452 | d | - |

| H-3 | 6.291 | s | - |

| -NH₂ | 4.6 | br s | - |

| -CH₃ | 2.195 | s | - |

¹³C NMR Data for 4-Methyl-2-pyridinamine (Free Base)

| Assignment | Chemical Shift (ppm) |

|---|---|

| C-2 | 158.9 |

| C-6 | 148.2 |

| C-4 | 147.9 |

| C-5 | 114.1 |

| C-3 | 108.7 |

| -CH₃ | 21.1 |

Vibrational spectroscopy techniques like IR and Raman are essential for identifying functional groups and probing the bonding characteristics of a molecule. The spectra of this compound are distinguished from the free base by features indicative of the 2-amino-4-methylpyridinium cation.

The IR spectrum of the free base, 4-Methyl-2-pyridinamine, shows characteristic bands for N-H stretching of the primary amine, as well as C-H and aromatic ring vibrations. nist.gov Upon formation of the hydrochloride salt, the most notable change is the appearance of a broad, strong absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration of the protonated pyridine ring. The N-H stretching vibrations of the exocyclic -NH₂ group are also shifted due to changes in hydrogen bonding. Ring vibration modes (C=C and C=N stretches) typically found in the 1400-1650 cm⁻¹ region are also altered by protonation.

In a study of a related salt, 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, both FT-IR and FT-Raman spectra were used to confirm the molecular structure, highlighting the presence of the 2-amino-4-methylpyridinium cation. researchgate.net

Characteristic IR Absorption Regions

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Base) | Expected Wavenumber (cm⁻¹) (Hydrochloride Salt) |

|---|---|---|

| N-H Stretch (Amine) | 3450 - 3250 | Shifted due to H-bonding |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| N⁺-H Stretch (Pyridinium) | - | ~3000 - 2500 (broad) |

| C=C, C=N Ring Stretch | 1650 - 1400 | Shifted due to protonation |

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Aromatic systems like the 2-amino-4-methylpyridinium cation exhibit characteristic absorptions in the UV region, corresponding to π→π* transitions. The exact position (λ_max) and intensity (molar absorptivity) of these absorption bands are sensitive to the substitution pattern and the electronic nature of the aromatic ring. For the related crystalline salt 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, UV-Vis-NIR diffuse reflectance spectroscopy (UV-DRS) was employed to characterize its optical properties. researchgate.net

Photoluminescence (PL) spectroscopy is used to study the emissive properties of a compound after it absorbs light. nih.gov It provides insights into the excited state and the pathways of electronic relaxation. While PL is a valuable tool for characterizing certain pyridinium derivatives, specific photoluminescence data for this compound are not extensively reported in the literature. nih.govbeilstein-journals.org

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. In the analysis of this compound, the technique would typically detect the cationic part of the salt.

Under soft ionization techniques like Electrospray Ionization (ESI), the spectrum would be expected to show a prominent peak for the protonated parent molecule, [M+H]⁺, where 'M' is the neutral 4-Methyl-2-pyridinamine molecule. This would appear at an m/z of 109. High-Resolution Mass Spectrometry (HRMS) would allow for the precise mass determination of this ion, confirming its elemental formula (C₆H₉N₂⁺).

Under Electron Ionization (EI), the hydrochloride salt would likely lose HCl prior to ionization, resulting in the mass spectrum of the neutral free base. The mass spectrum for 4-methyl-2-pyridylamine shows a molecular ion (M⁺) peak at m/z 108, corresponding to the molecular weight of the neutral compound. chemicalbook.com

Key Mass Spectrometry Fragments for 4-Methyl-2-pyridinamine chemicalbook.com

| m/z | Proposed Identity |

|---|---|

| 108 | [C₆H₈N₂]⁺ (Molecular Ion) |

| 107 | [M-H]⁺ |

| 80 | [M-HCN-H]⁺ |

| 53 | [C₄H₃]⁺ Fragment |

Crystallographic Studies of this compound and Related Structures

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.

Studies on salts such as 2-amino-4-methylpyridinium 2-nitrobenzoate (B253500) and 2-amino-4-methylpyridinium 4-aminobenzoate (B8803810) have confirmed this structural motif. nih.govnih.gov For instance, in the 2-nitrobenzoate salt, the ions are linked by N—H⋯O hydrogen bonds to form chains. nih.gov Similarly, the crystal structure of 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol has been solved, revealing detailed geometric parameters and intermolecular interactions. researchgate.net

Crystallographic Data for 2-Amino-4-methylpyridinium Salts

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol | Orthorhombic | Pna2₁ | a = 13.0726 Å, b = 11.8157 Å, c = 12.0281 Å | researchgate.net |

| 2-amino-4-methylpyridinium 4-aminobenzoate | Orthorhombic | Pca2₁ | a = 5.5734 Å, b = 8.8154 Å, c = 25.374 Å | nih.gov |

| 2-amino-4-methylpyridinium 2-nitrobenzoate | Monoclinic | P2₁/c | a = 12.2049 Å, b = 9.8463 Å, c = 11.5405 Å, β = 107.106° | nih.gov |

Mechanistic Investigations and Reaction Dynamics of 4 Methyl 2 Pyridinamine Hydrochloride

Elucidation of Reaction Mechanisms Involving the Chemical Compound

The elucidation of reaction mechanisms involving 4-Methyl-2-pyridinamine hydrochloride is crucial for understanding its chemical behavior and reactivity. This section delves into detailed studies of various reaction pathways.

Catalytic processes involving pyridine (B92270) derivatives are of significant interest. While specific studies on this compound are limited, research on related compounds provides insights into potential catalytic pathways. For instance, copper-catalyzed amination reactions of bromopyridine derivatives using aqueous ammonia (B1221849) have been shown to be an efficient method for synthesizing aminopyridines. This suggests that catalytic systems could be employed for transformations involving the amino group or other positions on the pyridine ring of 4-Methyl-2-pyridinamine.

Another relevant area is the catalytic oxidation of methylpyridines. Studies on vanadium-based catalysts have demonstrated the oxidation of 4-methylpyridine (B42270) to isonicotinic acid. The efficiency of these catalysts is influenced by their composition and structural properties, highlighting the importance of catalyst design in controlling reaction outcomes. These findings suggest that the methyl group of 4-Methyl-2-pyridinamine could be a target for catalytic oxidation, leading to the corresponding carboxylic acid.

| Catalyst System | Reactant | Product | Key Findings |

| Copper(I)/DMEDA | Bromopyridine derivatives | Aminopyridine derivatives | Efficient amination under mild conditions with aqueous ammonia. |

| V-Ti-Mn-O | 4-Methylpyridine | Isonicotinic acid | Superior catalytic activity and selectivity compared to V-Ti-O catalysts. |

This table presents data on catalytic reactions of related pyridine compounds to infer potential pathways for this compound.

The activation of C–H bonds is a powerful tool in organic synthesis. For pyridine derivatives, C-H activation can be achieved using transition metal complexes. Rhodium and Iridium complexes with a boryl/bis(phosphine) PBP pincer ligand have been shown to selectively activate the C-H bond at the 2-position of pyridine. This process leads to the formation of a 2-pyridyl bridging the transition metal and the boron center. Such studies on pyridine itself suggest that the C-H bonds on the aromatic ring of this compound could be susceptible to activation, allowing for further functionalization.

Mechanistic studies on copper-catalyzed intramolecular C-H amination to form pyrrolidines and piperidines have also been reported. These studies provide insights into the potential for intramolecular reactions involving the amino group of 4-Methyl-2-pyridinamine and a suitable side chain.

The electronic nature of the pyridine ring in this compound governs its reactivity towards nucleophiles and electrophiles. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

Nucleophilic Attack:

Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the C-2 and C-4 positions. This is because the attack of a nucleophile at these positions generates a high-energy anionic intermediate that is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. In the case of this compound, the 2-position is already substituted with an amino group. However, if a suitable leaving group were present at the 2- or 4-position of a related pyridine derivative, nucleophilic attack would be favored at these sites. The mechanism for SNAr reactions of pyridinium (B92312) ions can be complex, sometimes involving a rate-determining deprotonation of the addition intermediate.

Electrophilic Reactions:

The amino group at the 2-position and the methyl group at the 4-position are electron-donating groups, which can influence the regioselectivity of electrophilic attack. However, the pyridine nitrogen is a strong deactivating group, especially under acidic conditions where it is protonated. Research on the reactivity of 4-aminopyridine (B3432731) with halogens and interhalogens provides direct insight into the electrophilic reactions of this class of compounds. The reaction of 4-aminopyridine with ICl, for instance, leads to the formation of a charge-transfer complex and an ionic species. Reaction with Br2 can result in protonation of the pyridine nitrogen followed by bromination of the ring.

| Reagent | Substrate | Product(s) | Observations |

| ICl | 4-Aminopyridine | Charge-transfer complex and ionic species | Formation of multiple products indicating complex reactivity. |

| Br2 | 4-Aminopyridine | Protonated 4-aminopyridine, brominated derivatives | Initial protonation followed by electrophilic substitution. |

| I2 | 4-Aminopyridine | Charge-transfer complex, polyiodide species | Formation of various adducts depending on stoichiometry. |

This table summarizes the reactivity of 4-aminopyridine with electrophilic halogenating agents.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are essential for understanding the dynamics of a chemical reaction, including the identification of the rate-determining step and the characterization of transition states.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It involves replacing an atom in a reactant with one of its isotopes and measuring the resulting change in the reaction rate. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For example, a significant kH/kD value (typically 1 to 8) is expected for reactions involving the cleavage of a C-H bond in the rate-limiting step.

| Type of KIE | Description | Typical kH/kD Value | Mechanistic Insight |

| Primary | Isotopic substitution at the site of bond cleavage in the RDS. | 1 - 8 | Indicates that the C-H bond is broken in the rate-determining step. |

| Secondary (α) | Isotopic substitution at the carbon undergoing rehybridization. | ~0.8 - 1.2 | Provides information about changes in hybridization at the transition state. |

| Secondary (β) | Isotopic substitution adjacent to the reaction center. | ~1.15 - 1.3 | Can be indicative of hyperconjugation effects in the transition state. |

This table provides a general overview of the types of kinetic isotope effects and their utility in mechanistic studies.

Time-course analysis involves monitoring the concentrations of reactants, intermediates, and products over time to understand the kinetics of a reaction. This can be achieved using various analytical techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC). While specific time-course analysis data for reactions of this compound is not detailed in the available literature, studies on related systems demonstrate the utility of this approach. For example, in the copper-catalyzed intramolecular C-H amination, monitoring the appearance of the product from different starting materials helped to rule out a proposed intermediate. Such kinetic profiling is crucial for building a complete picture of a reaction mechanism, including the identification of any transient intermediates and the determination of individual rate constants for elementary steps.

Identification and Characterization of Transient Intermediates

The elucidation of reaction mechanisms invariably involves the detection and characterization of fleeting transient intermediates. These short-lived species are critical to understanding the stepwise progression from reactants to products. In the context of this compound, while direct studies on its transient intermediates are not extensively documented in publicly accessible literature, valuable insights can be drawn from mechanistic investigations of analogous pyridine derivatives, particularly through techniques like pulse radiolysis. This method is instrumental in generating and studying radical intermediates in real-time.

Spectroscopic and Kinetic Analysis of Radical Adducts

Pulse radiolysis studies on structurally similar pyridine compounds, such as 4-pyridinemethanol, have revealed the formation of various transient species upon reaction with primary radicals like the hydroxyl radical (•OH), hydrated electron (eaq-), and hydrogen atom (H•). These reactive species are generated by the interaction of high-energy radiation with the solvent, typically water.

When this compound is subjected to such conditions, it is anticipated to react with these primary radicals, leading to the formation of transient intermediates. The reaction with the highly electrophilic •OH radical is expected to proceed via two primary pathways: addition to the aromatic pyridine ring and hydrogen abstraction from the methyl or amino groups.

The addition of the •OH radical to the pyridine ring would result in the formation of hydroxycyclohexadienyl-type radical adducts. The position of the •OH addition is influenced by the directing effects of the amino and methyl substituents. These adducts typically exhibit strong absorption bands in the UV-visible region, which can be monitored using time-resolved spectroscopy.

Hydrogen abstraction from the methyl group would generate a pyridinylmethyl radical, while abstraction from the amino group would yield an aminyl radical. Each of these radical intermediates will have a unique spectroscopic signature.

The reaction with the hydrated electron, a powerful reducing agent, would lead to the formation of a radical anion. In the case of this compound, the protonated form would likely react with eaq- to produce a pyridinyl radical. These pyridinyl radicals are known to be highly reducing in nature.

The following table summarizes the expected transient intermediates and their likely characteristics based on studies of analogous compounds.

| Reactant | Transient Intermediate | Formation Pathway | Anticipated Spectroscopic Signature |

| •OH | Hydroxycyclohexadienyl radical | Addition to the pyridine ring | Strong UV-Vis absorption |

| •OH | Pyridinylmethyl radical | H-abstraction from methyl group | Specific UV-Vis absorption |

| •OH | Aminyl radical | H-abstraction from amino group | Characteristic UV-Vis absorption |

| eaq- | Pyridinyl radical | Electron addition to the protonated form | Strong reducing species with distinct absorption |

This table is generated based on mechanistic investigations of similar pyridine derivatives and represents plausible intermediates for this compound.

Kinetic analysis of the formation and decay of these transient species provides crucial information about the reaction rates and pathways. For instance, the rate constants for the reactions of •OH radicals with aromatic compounds are typically diffusion-controlled, in the order of 10⁹ to 10¹⁰ M⁻¹s⁻¹. The subsequent decay of the radical adducts can occur through unimolecular rearrangements or bimolecular reactions, leading to the final products.

Further characterization of these transient intermediates can be achieved through computational studies, which can predict their geometries, electronic structures, and spectroscopic properties, thereby aiding in the interpretation of experimental data. While specific experimental data for this compound is scarce, the principles established from the study of related pyridine derivatives provide a solid foundation for predicting and understanding its reactive intermediates.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to predicting the properties of 4-Methyl-2-pyridinamine hydrochloride. These calculations are typically performed on the parent molecule, 2-amino-4-methylpyridine (B118599), to understand its intrinsic properties, which are then related to its protonated hydrochloride form.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like 2-amino-4-methylpyridine, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization or energy minimization.

Theoretical studies on 2-amino-4-methylpyridine have been performed using DFT methods, commonly with the B3LYP functional and a 6-311++G(d,p) basis set, to achieve a high degree of accuracy. researchgate.net This process involves calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformation is found. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. researchgate.net The optimized structure serves as the foundation for all other subsequent computational analyses, including vibrational and electronic property calculations. physchemres.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. materialsciencejournal.org

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. malayajournal.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. These values are instrumental in predicting how the molecule will interact with other species. For pyridine (B92270) derivatives, the distribution of the HOMO and LUMO orbitals often extends across the aromatic ring and its substituents, indicating the regions most involved in electronic transitions and charge transfer. materialsciencejournal.orgscirp.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Parameters (Note: The following table is illustrative of typical parameters derived from a HOMO-LUMO analysis; specific values for this compound require dedicated computational studies.)

| Parameter | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Correlates with chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values.

Typically, red regions signify areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate or near-zero potential. nih.gov For a molecule like 4-Methyl-2-pyridinamine, the MEP surface would likely show negative potential around the nitrogen atoms (especially the pyridine ring nitrogen), making them sites for protonation and hydrogen bonding. The amino group hydrogens and the aromatic protons would likely exhibit positive potential. physchemres.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs.

Prediction and Simulation of Spectroscopic Properties

Computational methods are widely used to predict and simulate the spectroscopic properties of molecules, providing a powerful complement to experimental measurements. DFT calculations can accurately predict vibrational (FT-IR and Raman) and NMR spectra.

For the parent compound, 2-amino-4-methylpyridine, theoretical vibrational frequencies have been calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This allows for a detailed assignment of each vibrational mode to specific atomic motions, such as C-H stretching, N-H bending, and pyridine ring deformations. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, with results showing high correlation with experimental data. researchgate.net

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for 2-Amino-4-methylpyridine (Note: This table is based on representative data from studies on aminopyridines and illustrates the typical correlation found. researchgate.netresearchgate.net)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3450 | ~3455 | Amino group symmetric stretching |

| ν(C-H) | ~3050 | ~3052 | Aromatic C-H stretching |

| ν(C=C/C=N) | ~1610 | ~1615 | Pyridine ring stretching |

| δ(N-H) | ~1580 | ~1585 | Amino group scissoring |

| δ(C-H) | ~1250 | ~1255 | In-plane C-H bending |

Modeling of Intermolecular Interactions and Crystal Packing

In the solid state, the structure of this compound is governed by a network of intermolecular interactions. The protonation of the pyridine nitrogen and the presence of the chloride counter-ion introduce strong ionic and hydrogen-bonding interactions.

Reaction Pathway Analysis and Transition State Characterization

Computational studies detailing the reaction pathways for the synthesis or degradation of this compound are not extensively available in the reviewed literature. However, theoretical investigations have provided significant insights into intramolecular processes such as tautomerization and nitrogen inversion for the free base, 2-amino-4-methylpyridine (which is protonated to form the hydrochloride salt). These studies utilize quantum chemical calculations to characterize the transition states and determine the energy barriers associated with these molecular transformations.

One prominent study employed Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) level of theory to investigate the tautomerization of 2-amino-4-methylpyridine in the gas phase. nih.gov The research focused on two key intramolecular processes: the proton transfer from the amino group to the pyridine ring nitrogen and the pyramidal inversion at the amino nitrogen atom. nih.gov

Proton Transfer Tautomerization:

The investigation of proton transfer involved the analysis of the transition state for the movement of a hydrogen atom from the exocyclic amino group to the endocyclic pyridine nitrogen. This process leads to the formation of an imino tautomer. The calculations revealed a significant energy barrier for this intramolecular proton transfer. The activation energy for this process was calculated to be 44.81 kcal/mol. nih.gov This high activation energy suggests that the amine-imine tautomerization is not a readily occurring process under standard conditions and that the amine form is significantly more stable. nih.gov

Pyramidal Inversion:

The study also characterized the transition state for the pyramidal inversion of the amino group. This process involves the planarization of the typically pyramidal geometry of the amino nitrogen. The calculated activation energy for this inversion was found to be very low, at 0.41 kcal/mol. nih.gov This low barrier indicates that the inversion process is rapid and occurs with ease. The transition state for this inversion possesses a planar arrangement of the amino group. nih.gov

The computational findings are summarized in the table below, providing a clear overview of the energetic landscape for these intramolecular pathways of 2-amino-4-methylpyridine.

| Process | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reference |

| Proton Transfer | DFT (B3LYP) | 6-311++G(d,p) | 44.81 | nih.gov |

| Pyramidal N Inversion | DFT (B3LYP) | 6-311++G(d,p) | 0.41 | nih.gov |

These theoretical studies, while not focused on synthetic reaction pathways, provide fundamental insights into the molecular dynamics and stability of the 4-Methyl-2-pyridinamine core structure. The characterization of these transition states and their associated energy barriers is crucial for a comprehensive understanding of the compound's chemical behavior.

Applications in Advanced Chemical Sciences and Materials Development

Catalysis and Ligand Design using 4-Methyl-2-pyridinamine Hydrochloride

The nitrogen atoms in this compound provide excellent coordination sites for a variety of transition metals, making it and its derivatives attractive candidates for ligand design in catalysis. These ligands can influence the activity, selectivity, and stability of catalytic systems.

Derivatives of 4-Methyl-2-pyridinamine can function as effective ligands in a range of metal-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine (B92270) nitrogen and the amino group can act as a bidentate chelate, stabilizing the metal center and facilitating the catalytic cycle. digitellinc.com

A notable example is the use of Schiff base derivatives of 4-methylpyridin-2-amine in palladium-catalyzed Suzuki coupling reactions. mdpi.com In a study, a Schiff base formed from 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde was utilized in Suzuki coupling reactions with various aryl/het-aryl boronic acids, catalyzed by Pd(PPh₃)₄. mdpi.com The pyridine nitrogen plays a crucial role in the catalytic cycle, where its coordination to the palladium center is believed to increase the polarity of the imine linkage, influencing the reaction pathway. mdpi.com

The general mechanism for such palladium-catalyzed cross-coupling reactions involves a series of steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The ligand, in this case derived from 4-Methyl-2-pyridinamine, stabilizes the palladium complex throughout these transformations, thereby enhancing catalytic efficiency. wikipedia.orgresearchgate.net

Table 1: Examples of Metal-Catalyzed Reactions Utilizing Pyridine-Amine Type Ligands

| Reaction Type | Catalyst/Ligand System | Substrates | Key Finding |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Schiff base of 4-methylpyridin-2-amine | Aryl/het-aryl boronic acids and brominated heterocycles | The pyridine moiety's coordination to palladium is crucial for the reaction progress. mdpi.com |

| Heck Reaction | Palladium complexes with phosphine (B1218219) or N-heterocyclic carbene ligands | Alkenes and aryl halides | Electron-donating ligands enhance the oxidative addition step. masterorganicchemistry.commdpi.com |

| Allylic Amination | Palladium(II) complexes with P,π-chelating phosphinoallyl ligands | Cinnamyl acetate (B1210297) and aliphatic amines | Ligand structure influences the stability and activity of the catalyst. rsc.org |

Beyond acting as the primary ligand, 4-Methyl-2-pyridinamine derivatives can also serve as auxiliary or supporting ligands. In this role, they modify the electronic and steric properties of the metal center, thereby fine-tuning the catalyst's performance. For instance, in complex catalytic systems, an auxiliary ligand can enhance catalyst stability, prevent catalyst deactivation, or influence the stereoselectivity of a reaction. nih.gov

The modular nature of ligands derived from 4-Methyl-2-pyridinamine allows for systematic modifications to their structure. By introducing different substituents on the pyridine ring or the amino group, a library of ligands can be synthesized to screen for optimal catalytic activity in a specific transformation. nih.govdigitellinc.com For example, chlorinated pyridine-pyridone ligands have shown promise in enabling challenging palladium-catalyzed C(sp³)–H amination reactions. nih.gov This demonstrates how subtle changes to the ligand structure can have a profound impact on catalytic outcomes.

The development of recyclable catalysts is a key goal in sustainable chemistry. Immobilizing homogeneous catalysts onto solid supports is a common strategy to facilitate catalyst recovery and reuse. The pyridinamine scaffold of this compound is well-suited for this purpose.

The pyridine or amine functionality can be used to covalently attach the catalytic complex to a solid support, such as a polymer resin, silica, or magnetic nanoparticles. nih.govrsc.orgmdpi.com For instance, dirhodium tetracarboxylate catalysts have been successfully immobilized on polystyrene resins functionalized with pyridine groups. nih.gov These supported catalysts have demonstrated high efficiency and recyclability in asymmetric cyclopropanation reactions, maintaining their enantioselectivity over multiple cycles. nih.gov

Similarly, copper(II) complexes have been immobilized on magnetic nanoparticles modified with 1,10-phenanthroline-5,6-diol (B8613696) for the synthesis of imidazo[1,2-a]pyridines. nih.gov This approach allows for easy separation of the catalyst from the reaction mixture using an external magnet and has shown good recyclability. nih.gov Palladium nanoparticles immobilized on an amino-functionalized metal-organic framework (NH₂-MIL-125) have also been reported as efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net

Table 2: Strategies for Catalyst Recyclability Using Pyridinamine Scaffolds

| Support Material | Catalyst Type | Application | Advantage |

| Polystyrene Resin | Dirhodium tetracarboxylate | Asymmetric cyclopropanation | High recyclability with retained enantioselectivity. nih.gov |

| Magnetic Nanoparticles | Copper(II) complex | Synthesis of imidazo[1,2-a]pyridines | Easy magnetic separation and good reusability. nih.gov |

| Metal-Organic Framework (MOF) | Palladium nanoparticles | Suzuki-Miyaura cross-coupling | High catalytic activity and recyclability. researchgate.net |

| Carbon | Rhodium | Hydrogenation of N-heterocycles | Potential for reuse after regeneration. mdpi.com |

Advanced Materials Science Applications

The reactivity of the amino group and the coordinating ability of the pyridine ring in this compound make it a versatile building block for the synthesis of advanced materials with interesting properties and potential applications.

4-Methyl-2-pyridinamine can be incorporated into polymer backbones to create functional polymers. For example, it can be used as a diamine monomer in the synthesis of polyamides. nih.govnih.govresearchgate.netrsc.org The resulting polymers would possess pyridine units along their chains, which can act as coordination sites for metal ions, leading to the formation of metal-containing polymers with potential applications in catalysis or as functional materials.

In the realm of supramolecular chemistry, 4-Methyl-2-pyridinamine and its derivatives can act as linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govpreprints.orgmdpi.commdpi.comnih.gov Coordination polymers are formed by the self-assembly of metal ions and organic ligands, resulting in one-, two-, or three-dimensional networks. The geometry and connectivity of these networks are dictated by the coordination preference of the metal ion and the structure of the organic linker. nih.govmdpi.com

While specific examples utilizing this compound as the primary linker are not extensively documented, the principle is well-established with similar pyridine-containing molecules. For instance, coordination polymers have been synthesized using 4'-(4-alkyloxyphenyl)-3,2':6',3"-terpyridines and copper(II) acetate, forming one-dimensional chains. nih.gov The use of bifunctional linkers containing both pyridine and other coordinating groups, such as carboxylates, can lead to the formation of more complex and higher-dimensional structures. mdpi.comnih.gov

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical data storage and telecommunications. nih.gov Organic molecules with extended π-conjugation and donor-acceptor functionalities often exhibit significant NLO properties. Derivatives of 4-Methyl-2-pyridinamine, with the electron-donating amino group and the π-deficient pyridine ring, possess the fundamental characteristics of a donor-π-acceptor system, making them promising candidates for NLO materials.

Computational studies, often employing Density Functional Theory (DFT), are a powerful tool for predicting the NLO properties of novel molecules. researchgate.netresearchgate.netfrontiersin.orgnih.gov These studies can calculate parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. For a molecule to exhibit second-harmonic generation (SHG), a key second-order NLO phenomenon, it must be non-centrosymmetric. nih.govnih.gov

While direct experimental or computational studies on the NLO properties of this compound derivatives are not widely reported, research on similar pyridine derivatives provides a strong indication of their potential. For example, computational studies on 2-aminopyridinium p-toluenesulphonate have confirmed its good nonlinear behavior. researchgate.net Furthermore, the NLO properties of pyrimidine (B1678525) derivatives have been investigated, showing that structural modifications can significantly enhance their NLO response. nih.govmdpi.com By strategically modifying the structure of 4-Methyl-2-pyridinamine, for instance, by introducing strong electron-withdrawing groups, it is plausible to design new materials with significant NLO properties.

Table 3: Computational Methods for Exploring NLO Properties of Pyridine Derivatives

| Computational Method | Property Calculated | Basis Set | Key Insight |

| Density Functional Theory (DFT) | First hyperpolarizability (β) | 6-31G(d) | Confirms good nonlinear behavior of 2-aminopyridinium p-toluenesulphonate. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic properties, absorption wavelengths | IEF-PCM | Investigates the influence of solvent on electronic transitions. researchgate.net |

| DFT/TDFT | Electronic and NLO properties | CAM-B3LYP/6-311++G(2d, 2p) | Studies the effect of substituents on the optoelectronic and nonlinear response. frontiersin.orgnih.gov |

| DFT | Reactivity descriptors, hyperpolarizability (β) | B3LYP/6-311++G(d,p) | Analyzes the electronic and structural relationship of pyrimidine analogs. mdpi.com |

Development of Chemical Probes and Research Tools for Molecular Studies

The structural framework of 4-Methyl-2-pyridinamine has proven to be a valuable scaffold for the development of sophisticated chemical probes and research tools for in-depth molecular studies. Its derivatives have been strategically designed and synthesized to function as highly specific agents for investigating biological processes, particularly for the imaging and inhibition of specific enzymes. A significant area of this research has focused on creating probes to study nitric oxide synthases (NOS), a family of enzymes crucial in various physiological and pathological processes.

A notable application of 4-Methyl-2-pyridinamine's core structure is in the creation of positron emission tomography (PET) tracers. nih.gov PET is a powerful imaging technique that allows for the non-invasive study of metabolic processes and enzyme activity in vivo. For this purpose, researchers have synthesized a series of analogues of 2-amino-4-methylpyridine (B118599), the parent compound of this compound, with the goal of developing selective inhibitors for inducible nitric oxide synthase (iNOS). nih.gov

The rationale behind this approach is that iNOS is implicated in a range of inflammatory diseases and is often overexpressed in tumors. nih.gov Therefore, a PET tracer that can selectively bind to iNOS would be an invaluable tool for diagnosing and monitoring these conditions. The research involved modifying the 2-amino-4-methylpyridine structure at the 6-position with various substituents suitable for radiolabeling, particularly with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). nih.gov

Detailed Research Findings

The development of these chemical probes involved extensive in vitro enzyme assays to determine their potency and selectivity. The inhibitory activity of the synthesized compounds was evaluated against the three main isoforms of nitric oxide synthase: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS). nih.gov The goal was to identify compounds that showed high affinity for iNOS while having minimal interaction with eNOS and nNOS, thereby reducing potential side effects and ensuring the specificity of the imaging signal. nih.gov

The parent compound, 2-amino-4-methylpyridine, was found to be a non-selective but potent NOS inhibitor. nih.gov However, by introducing different fluorinated alkyl chains at the 6-position, researchers were able to modulate both the potency and the selectivity of the resulting compounds. nih.gov For instance, a series of position-6 substituted 2-amino-4-methylpyridine analogues were synthesized, and from this series, compounds 9 , 18 , and 20 were identified as having the greatest potential to serve as PET tracers for imaging iNOS. nih.gov

The inhibitory concentrations (IC₅₀) of these compounds, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, were meticulously measured. These quantitative data are crucial for comparing the efficacy of different probes and for selecting the most promising candidates for further in vivo studies. The selectivity of the inhibitors is typically expressed as a ratio of their IC₅₀ values for different isoforms.

In vitro enzyme assays revealed that compound 18 was the most potent inhibitor of iNOS among the tested analogues, exhibiting approximately 30-fold selectivity for iNOS over eNOS and 10-fold selectivity over nNOS. nih.gov Compounds 9 and 20 also demonstrated significant potency for iNOS, with selectivity profiles comparable to other known iNOS inhibitors. nih.gov Further in vivo studies with a radiolabeled version of compound 9 , [¹⁸F]9 , in a mouse model of lipopolysaccharide (LPS)-induced iNOS activation, showed higher tracer uptake in the lungs of the treated mice compared to control mice, demonstrating its potential as a viable PET tracer for imaging iNOS activation. nih.gov

The parent compound, 2-amino-4-methylpyridine, has also been shown in other studies to be a potent inhibitor of iNOS activity both in vitro and in vivo. nih.gov In vitro studies using mouse RAW 264.7 cells showed an IC₅₀ of 6 nM for NOS II (iNOS) inhibition. nih.gov The compound was less potent against human recombinant NOS II (IC₅₀ = 40 nM) and even less so against human recombinant NOS I (nNOS) and NOS III (eNOS), with IC₅₀ values of 100 nM for both. nih.gov

Below are interactive data tables summarizing the key research findings from these studies.

Table 1: In Vitro Inhibitory Activity of 2-Amino-4-methylpyridine Analogues against Nitric Oxide Synthase Isoforms

| Compound | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) | iNOS/eNOS Selectivity | iNOS/nNOS Selectivity |

| 9 | 200 | 1,100 | 1,000 | 5.5 | 5.0 |

| 18 | 60 | 1,800 | 600 | 30.0 | 10.0 |

| 20 | 100 | 1,200 | 800 | 12.0 | 8.0 |

Data sourced from Zhou et al., J Med Chem. 2009. nih.gov

Table 2: In Vitro Inhibitory Activity of 2-Amino-4-methylpyridine against Murine and Human Nitric Oxide Synthase Isoforms

| Enzyme Source | IC₅₀ (nM) |

| Murine NOS II (from RAW 264.7 cells) | 6 |

| Human Recombinant NOS II | 40 |

| Human Recombinant NOS I | 100 |

| Human Recombinant NOS III | 100 |

Data sourced from Garvey et al., Br J Pharmacol. 1997. nih.gov

Biochemical Research Perspectives and Structure Activity Relationships Sar

Investigation as a Structural Scaffold for Potential Enzyme Inhibitors

The 2-aminopyridine (B139424) structure is a key feature in many biologically active molecules. The 4-methyl-2-pyridinamine framework, in particular, has been identified as a promising starting point for designing potent and selective enzyme inhibitors.

In vitro studies have demonstrated that 2-amino-4-methylpyridine (B118599), the parent compound of 4-Methyl-2-pyridinamine hydrochloride, is a potent inhibitor of the inducible Nitric Oxide Synthase (iNOS or NOS II) enzyme. nih.gov One study found that it inhibited iNOS activity from mouse RAW 264.7 cells with a half-maximal inhibitory concentration (IC50) of 6 nM. nih.gov The compound showed lower potency against human recombinant iNOS (IC50 = 40 nM) and was significantly less active against other human NOS isoforms, namely neuronal NOS (nNOS or NOS I) and endothelial NOS (eNOS or NOS III), with IC50 values of 100 nM for both. nih.gov

This selectivity for the inducible isoform is a critical aspect of its potential therapeutic value. Further research has focused on synthesizing analogues of 2-amino-4-methylpyridine to improve potency and selectivity, identifying several derivatives with significant potential as iNOS inhibitors. wustl.edunih.gov

Interactive Table: In Vitro Inhibition of NOS Isoforms by 2-Amino-4-methylpyridine and Analogues

| Compound | Target Enzyme | IC50 (nM) | Source |

| 2-Amino-4-methylpyridine | Murine iNOS | 6 | nih.gov |

| 2-Amino-4-methylpyridine | Human iNOS | 40 | nih.gov |

| 2-Amino-4-methylpyridine | Human nNOS | 100 | nih.gov |

| 2-Amino-4-methylpyridine | Human eNOS | 100 | nih.gov |

| L-NMMA | Murine iNOS | ~3,000-7,000 | nih.gov |

| L-NIL | Murine iNOS | 10x selective vs eNOS | nih.gov |

| Aminoguanidine | Murine iNOS | 7.3x selective vs eNOS | nih.gov |

Elucidation of Structure-Activity Relationships for Biochemical Targets

Understanding the relationship between the molecular structure of 4-Methyl-2-pyridinamine derivatives and their biological activity is crucial for designing more effective inhibitors.

Research into analogues of 2-amino-4-methylpyridine has revealed that substituents at the 6-position of the pyridine (B92270) ring have a significant impact on inhibitory potency against iNOS. Studies have shown that both steric and electronic factors play a role. For example, replacing a 2'-methyl group on a side chain with a fluorine atom resulted in similar potency, indicating some tolerance for substitution. However, introducing a hydroxyl group at the same position led to a significant decrease in potency, suggesting an unfavorable electronic effect. Methoxy and 2-fluoroethoxy analogues were found to be inactive.

Furthermore, extending an alkyl chain at the 6-position can reduce potency, and adding a methyl group to that chain can decrease it even further, implying that there are notable steric constraints for substituents at this position for effective iNOS inhibition.

Mechanistic Research on Interactions with Specific Biomolecules

Enzyme kinetic studies have been performed to understand how 2-amino-4-methylpyridine interacts with its target enzyme, iNOS. Research indicates that its mechanism of action is competitive inhibition with respect to the enzyme's natural substrate, arginine. nih.gov This means the compound likely binds to the same active site on the iNOS enzyme as arginine, directly competing with it and thereby blocking the production of nitric oxide. nih.gov This competitive binding mechanism is a key finding that guides further drug design based on this molecular scaffold.

In Vitro Metabolic Pathway Investigations and Characterization of Metabolites

Investigations into the metabolic fate of compounds derived from the 4-Methyl-2-pyridinamine scaffold are essential for their development. An in vitro stability study of a radiolabeled analogue, [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine, was conducted using rat whole blood. The results showed that the compound was relatively stable over a two-hour period at 37°C, with approximately 75% of the parent compound remaining after two hours. nih.gov This suggests that blood is not a primary site for the degradation of this analogue. nih.gov